3-(Iodomethyl)-1,1-dimethoxycyclobutane
Overview
Description
3-(Iodomethyl)-1,1-dimethoxycyclobutane is a useful research compound. Its molecular formula is C7H13IO2 and its molecular weight is 256.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis
3-(Iodomethyl)-1,1-dimethoxycyclobutane and its derivatives have been used in polymer synthesis. For example, 1,1-Dimethyl-1-silacyclobutane was polymerized anionically to create poly(1,1-dimethyl silabutane), a crystalline polymer (Kawahara et al., 2004).
Nucleoside Synthesis
This compound has been used in the synthesis of conformationally locked nucleosides. For instance, 3,3-Di(isopropoxycarbonyl)-1,1-dimethoxycyclobutane was used to create nucleosides with a locked conformation, which are potentially useful in medicinal chemistry (Wang, 2000).
Radical Cascade Reactions
It serves as a precursor in radical cascade reactions. For instance, dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, a related compound, has been utilized to generate functionalized bicyclo[3.3.0]octane derivatives in a smooth and efficient manner (Kitagawa et al., 2002).
Structural Analysis in Organic Chemistry
The gem-dimethyl effect in cyclobutane derivatives, including 1,1-dimethylcyclobutane, a related compound, is a significant concept in organic chemistry. This effect influences cyclization reactions and has been studied through various computational methods (Ringer & Magers, 2007).
Photodimerization Studies
Compounds like 1,3-Dimethyluracil have been studied for their photodimerization properties when coordinated to copper(I), leading to the formation of cyclobutane dimers. This research is important in understanding photochemical reactions in organic molecules (Kunkely & Vogler, 2000).
Properties
IUPAC Name |
3-(iodomethyl)-1,1-dimethoxycyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-9-7(10-2)3-6(4-7)5-8/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKIHFLRJRIKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CI)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677506 | |
Record name | 3-(Iodomethyl)-1,1-dimethoxycyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003013-83-9 | |
Record name | 3-(Iodomethyl)-1,1-dimethoxycyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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